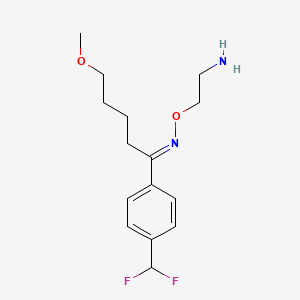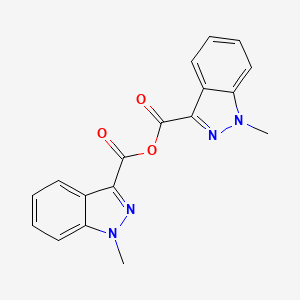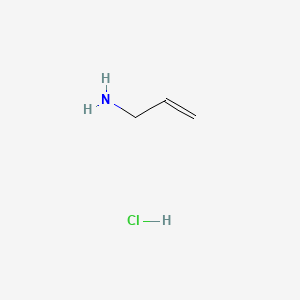
15-beta-OH Gibberellin A3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 15-beta-OH Gibberellin A3 involves several complex biochemical reactions. Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes . Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures.
Molecular Structure Analysis
The molecular formula of 15-beta-OH Gibberellin A3 is C19H22O7 . It is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants .
Chemical Reactions Analysis
Gibberellins, including 15-beta-OH Gibberellin A3, are involved in numerous chemical reactions that regulate plant growth and development. The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a key area of current research .
Wissenschaftliche Forschungsanwendungen
Preparation and Structural Studies : GA3 has been the subject of structural and preparation studies. For example, Lischewski and Adam (1982) explored the retroaldol-like cleavage and UV-light irradiation methods to prepare functionalized gibberellin derivatives, including [15-3H]gibberellin-A3 (Lischewski & Adam, 1982).
Biological Activity Assessment : Hoad et al. (2004) investigated the biological activities of gibberellin derivatives, including GA3, in various plant bioassays to understand structural requirements for biological activity (Hoad, Pharis, Railton, & Durley, 2004).
Synthesis Research : Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures (Dolan & Macmillan, 1985).
Mass Spectrometry and Chromatography : Various studies have focused on the analysis and separation of GA3 using techniques like mass spectrometry and chromatography. Macleod and Monahan (1989) discussed the structurally diagnostic ion in the mass spectra of gibberellins with a 15‐hydroxy substituent (Macleod & Monahan, 1989). Macmillan and Suter (1963) explored thin-layer chromatography for gibberellins, including GA3 (Macmillan & Suter, 1963).
Molecular Interactions and Effects : Research on gibberellins like GA3 also extends to understanding their molecular interactions and effects in plants. For instance, Manoharlal et al. (2017) studied the epigenetic effects of GA3 application in tobacco, showing alterations such as global DNA hypo-methylation (Manoharlal, Saiprasad, Ullagaddi, & Kovařík, 2017).
Receptor Interactions : Murase et al. (2008) provided insights into how GA3 binds to its receptor GID1 in plants, helping to understand the mechanism of gibberellin perception and effector recognition (Murase, Hirano, Sun, & Hakoshima, 2008).
Sensor Development : Li et al. (2012) developed a molecularly imprinted electrochemical luminescence sensor for the determination of GA3, highlighting its applications in analytical chemistry (Li, Li, Wei, Tao, & Pan, 2012).
Residue Analysis in Fruits : Xie et al. (2011) developed a method for determining GA3 residue in fruit samples, demonstrating the importance of GA3 analysis in food science (Xie, Han, Zheng, Chen, Qian, Ding, Shi, & Lv, 2011).
Zukünftige Richtungen
There is a continuously increasing interest in gibberellins research because of their relevant role in the so-called ‘Green Revolution’, as well as their current and possible applications in crop improvement . Future research will likely focus on further understanding the roles of gibberellins in plant development and exploring their potential applications in agriculture .
Eigenschaften
CAS-Nummer |
105593-18-8 |
|---|---|
Produktname |
15-beta-OH Gibberellin A3 |
Molekularformel |
C19H22O7 |
Molekulargewicht |
362.38 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(1α,2β,4aα,4bβ,9β,10β)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylene-gibb-3-ene-1,10-dicarboxylic Acid 1,4a-Lactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










